molecular formula C7H5ClN4 B1464571 2-Chloro-3-(1H-imidazol-1-YL)pyrazine CAS No. 1209457-96-4

2-Chloro-3-(1H-imidazol-1-YL)pyrazine

Cat. No. B1464571
M. Wt: 180.59 g/mol
InChI Key: IYPRFBBPWCGGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-3-(1H-imidazol-1-YL)pyrazine” is a chemical compound with the linear formula C10H11N4Cl1 . It is a solid substance . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(1H-imidazol-1-YL)pyrazine” can be represented by the SMILES string ClC1=NC=CN=C1N2C(CCC)=NC=C2 . The InChI key for this compound is GDZHEWFXRGHUIS-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-3-(1H-imidazol-1-YL)pyrazine” are not available, imidazole derivatives have been known to exhibit a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

“2-Chloro-3-(1H-imidazol-1-YL)pyrazine” is a solid substance . The compound’s SMILES string is ClC1=NC=CN=C1N2C(CCC)=NC=C2 , and its InChI key is GDZHEWFXRGHUIS-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • A method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines was developed using 2-Chloro-6-[(Z)-2-ethoxyethenyl]pyrazine, demonstrating its utility as an intermediate for generating complex heterocyclic structures with potential applications in organic chemistry and drug discovery (Collins Michael Raymond et al., 2010).

Biological Applications

  • Novel benzimidazole-pyrazoline hybrid molecules, including derivatives of pyrazine, were synthesized and evaluated for anti-diabetic activity, highlighting the compound's versatility in creating biologically active molecules (Farhat Ibraheem et al., 2020).
  • Research on transforming condensation products of 2-acylamino-3,3-dichloroacrylonitriles with imidazole into pyrazolo[1,5-a]pyrimidine derivatives further exemplifies the compound's role in synthesizing new chemical entities with potential pharmacological activities (A. Kozachenko et al., 2009).

Review on Imidazo[1,2-a]pyrazines

  • A review on the developments of imidazo[1,2-a]pyrazines synthesized, reactivity, and their broad biological applications showcases the compound's significant role in medicinal chemistry for its versatility and potential as a pharmacophore (Richa Goel et al., 2015).

Antimicrobial Activity

  • The synthesis of novel pyrazoline derivatives containing the imidazo[1, 2-a]pyridines moiety via Lewis base catalyst demonstrated antimicrobial activity, indicating the compound's relevance in developing new antimicrobial agents (V. Shah et al., 2008).

Safety And Hazards

The compound has been classified as Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-chloro-3-imidazol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-7(11-2-1-10-6)12-4-3-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPRFBBPWCGGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(1H-imidazol-1-YL)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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